molecular formula C19H21NO5 B11693968 Propyl 4-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate

Propyl 4-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate

Cat. No.: B11693968
M. Wt: 343.4 g/mol
InChI Key: LIRACWLQIRUSMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROPYL 4-(3,4-DIMETHOXYBENZAMIDO)BENZOATE: is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a propyl ester group and a 3,4-dimethoxybenzamido group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROPYL 4-(3,4-DIMETHOXYBENZAMIDO)BENZOATE typically involves the esterification of 4-(3,4-dimethoxybenzamido)benzoic acid with propanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of PROPYL 4-(3,4-DIMETHOXYBENZAMIDO)BENZOATE may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: PROPYL 4-(3,4-DIMETHOXYBENZAMIDO)BENZOATE can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agents used.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzoates and amides.

Scientific Research Applications

Chemistry: PROPYL 4-(3,4-DIMETHOXYBENZAMIDO)BENZOATE is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the activity of esterases and amidases.

Medicine: The compound has potential applications in drug development, particularly as a scaffold for designing new pharmaceuticals. Its ability to undergo various chemical modifications makes it a versatile starting material for medicinal chemistry.

Industry: In the industrial sector, PROPYL 4-(3,4-DIMETHOXYBENZAMIDO)BENZOATE can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of PROPYL 4-(3,4-DIMETHOXYBENZAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its chemical structure and the nature of the interaction. The pathways involved may include enzymatic hydrolysis, binding to active sites, or modulation of receptor activity.

Comparison with Similar Compounds

    PROPYL 4-(3,4-DIETHOXYBENZAMIDO)BENZOATE: Similar structure with ethoxy groups instead of methoxy groups.

    PROPYL 4-(3,4-DIMETHYLBENZAMIDO)BENZOATE: Similar structure with methyl groups instead of methoxy groups.

    PROPYL 4-(3,4-DIHYDROXYBENZAMIDO)BENZOATE: Similar structure with hydroxy groups instead of methoxy groups.

Uniqueness: PROPYL 4-(3,4-DIMETHOXYBENZAMIDO)BENZOATE is unique due to the presence of methoxy groups, which can influence its reactivity and interaction with biological targets. The methoxy groups can participate in hydrogen bonding and other interactions, making this compound distinct from its analogs.

Properties

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

propyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C19H21NO5/c1-4-11-25-19(22)13-5-8-15(9-6-13)20-18(21)14-7-10-16(23-2)17(12-14)24-3/h5-10,12H,4,11H2,1-3H3,(H,20,21)

InChI Key

LIRACWLQIRUSMR-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.